OTS186935

Histone Methyltransferase SUV39H2 Enzymatic Assay

Early SUV39H2 probes lacked in vivo tolerability, confounding target validation studies. OTS186935 (imidazo[1,2-a]pyridine class) delivers a validated pharmacological toolkit with robust preclinical data. • 6.49 nM SUV39H2 IC50; proven 42.6-60.8% tumor growth inhibition in xenografts at 10-25 mg/kg without detectable toxicity. • Only SUV39H2 inhibitor with published Combination Index (0.88) vs. olaparib in uLMS and demonstrated OV-HSV-1 synergy. • Co-crystal structure (PDB: 6P0R) enables structure-based design; γH2AX PD biomarker ensures target engagement tracking.

Molecular Formula C25H26ClN5O2
Molecular Weight 464.0 g/mol
Cat. No. B10819891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS186935
Molecular FormulaC25H26ClN5O2
Molecular Weight464.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC
InChIInChI=1S/C25H26ClN5O2/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3/t18-/m0/s1
InChIKeyYDTCRGKEOJGNHD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OTS186935: SUV39H2 Inhibitor for Oncology and Immuno-Oncology


OTS186935 is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine class, specifically developed to potently inhibit the enzymatic activity of the histone methyltransferase SUV39H2 (Suppressor of Variegation 3-9 Homolog 2) with a reported IC50 of 6.49 nM . It is a product of lead optimization from the earlier-generation compound OTS193320, demonstrating improved potency, in vivo antitumor efficacy, and a favorable toxicity profile in preclinical mouse xenograft models without detectable adverse effects [1]. The compound's binding mode has been confirmed by co-crystal structure determination with the methyltransferase domain of human SUV39H2 [2], establishing OTS186935 as a well-characterized chemical probe for dissecting SUV39H2 biology in cancer and other disease contexts.

OTS186935: Why Generic Substitution Fails


Generic substitution with alternative SUV39H2-targeting compounds is scientifically invalid for studies requiring in vivo efficacy and defined combination synergy. While early inhibitors like Chaetocin exhibit poor selectivity and cellular toxicity that confound results, and the precursor compound OTS193320 shows moderate enzyme inhibition, OTS186935 was specifically optimized for superior in vivo tolerability and consistent target engagement [1]. Critically, OTS186935 is the only SUV39H2 inhibitor with published quantitative evidence for synthetic lethality (Combination Index) with PARP inhibitors in uterine leiomyosarcoma [2] and demonstrated synergy with oncolytic virotherapy in oral squamous cell carcinoma [3]. Substituting an analog would invalidate the known therapeutic window and the established combinatorial dosing regimens, introducing substantial risk of experimental failure.

OTS186935: Quantitative Differentiation Evidence


Enzymatic Potency vs. OTS193320

OTS186935 demonstrates a 3.4-fold improvement in enzymatic inhibition compared to the lead compound OTS193320, resulting from targeted structural optimization of the imidazo[1,2-a]pyridine scaffold [1]. This enhanced potency translates directly to more robust target engagement in cellular contexts and is a critical factor in the compound's superior in vivo activity profile.

Histone Methyltransferase SUV39H2 Enzymatic Assay

Cellular Growth Inhibition in A549 Cells

While OTS186935 exhibits only moderately improved cellular growth inhibition against the SUV39H2-positive A549 lung cancer cell line compared to its predecessor OTS193320, this comparison underscores that the critical differentiation lies not merely in 2D culture potency but in in vivo tolerance and combinatorial potential [1].

Non-Small Cell Lung Cancer A549 Cell Proliferation

In Vivo Xenograft Efficacy and Tolerability

OTS186935 is distinguished by its demonstrated ability to significantly inhibit tumor growth across multiple human cancer cell line-derived xenograft models (breast cancer MDA-MB-231 and lung cancer A549) in mice at therapeutic doses without inducing detectable toxicity [1]. This contrasts with many earlier-generation methyltransferase inhibitors, which often exhibit narrow therapeutic indices or significant weight loss at efficacious doses.

Xenograft In Vivo Efficacy Preclinical Toxicology

Synthetic Lethality with Olaparib in Uterine Leiomyosarcoma

OTS186935 uniquely enables synthetic lethality in combination with the PARP inhibitor olaparib, a finding not reported for other SUV39H2 inhibitors in this tumor type. In SK-UT-1 uterine leiomyosarcoma cells, the combination produced a Combination Index (CI) of 0.88, indicating synergy [1]. This effect was mediated by OTS186935-induced downregulation of γH2AX, impairing DNA double-strand break repair, and the combination demonstrated significantly enhanced in vivo efficacy compared to either agent alone [1].

Synthetic Lethality Uterine Leiomyosarcoma PARP Inhibitor

Enhancing oHSV-1 Virotherapy in Oral Cancer

In a functionally distinct application from DNA damage repair, OTS186935 pretreatment significantly enhanced the replication of oncolytic herpes simplex virus-1 (oHSV-1) in multiple cancer cell lines, leading to improved anti-tumor efficacy in vivo [1]. This effect is linked to the inhibition of SUV39H2-mediated H3K9me3 deposition at viral promoters. This establishes OTS186935 as a key small-molecule adjuvant for improving the therapeutic index of oncolytic viruses, a capability not described for other SUV39H2 inhibitors.

Oncolytic Virotherapy Oral Squamous Cell Carcinoma Immuno-Oncology

Structural Confirmation of Target Engagement

The binding mode of OTS186935 to the methyltransferase domain of human SUV39H2 has been experimentally determined by X-ray crystallography at 2.40 Å resolution (PDB ID: 6P0R) [1]. This atomic-level structural confirmation eliminates ambiguity regarding the compound's direct target engagement, a level of mechanistic validation that is absent for many commercially available but less-characterized SUV39H2 inhibitors.

Structural Biology Co-crystal Structure Binding Mode

OTS186935: High-Value Research Applications


PARP Inhibitor Combination in Gynecological Malignancies

OTS186935 is ideally suited for research programs investigating synthetic lethality strategies in uterine leiomyosarcoma (uLMS) and potentially other gynecological cancers. The established synergy with olaparib (Combination Index = 0.88) and the in vivo validation of this combination [1] provide a strong rationale for using OTS186935 as the SUV39H2 inhibitor of choice in this context. Studies should be designed to recapitulate the reported dosing schedules and use γH2AX downregulation as a pharmacodynamic biomarker of target engagement [1].

Small Molecule Adjuvants for Oncolytic Virotherapy

For researchers developing next-generation oncolytic virus (OV) therapies, particularly those based on HSV-1, OTS186935 offers a unique tool to overcome viral resistance. The demonstration that OTS186935 enhances oHSV-1 replication and improves in vivo anti-tumor responses in oral squamous cell carcinoma models [2] establishes this compound as a key reagent for investigating host-virus interactions and for developing combination regimens that maximize OV therapeutic potential.

In Vivo Target Validation and Mechanism Studies

Given its favorable in vivo tolerability at efficacious doses (10-25 mg/kg) [3], OTS186935 is the premier chemical probe for conducting long-term preclinical studies to validate SUV39H2 as a therapeutic target in solid tumors. Its well-defined pharmacokinetic and toxicity profile in mice enables robust experimental designs, including combination studies with standard-of-care chemotherapies like doxorubicin, where its effect on γ-H2AX levels is a key mechanistic readout [3].

Structure-Based Drug Design and Lead Optimization

The availability of a high-resolution co-crystal structure of OTS186935 bound to the SUV39H2 methyltransferase domain (PDB: 6P0R) [4] makes this compound an essential reference tool for medicinal chemistry groups. It enables structure-based drug design efforts aimed at developing novel SUV39H2 inhibitors with improved selectivity or distinct intellectual property positions, providing a validated starting point for fragment-based screening or scaffold hopping campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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